molecular formula C26H30N2O4 B1443782 N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide CAS No. 1337876-26-2

N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide

Cat. No. B1443782
M. Wt: 434.5 g/mol
InChI Key: AIPPHYOPXCWGQJ-BCHFMIIMSA-N
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Description

N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide is a useful research compound. Its molecular formula is C26H30N2O4 and its molecular weight is 434.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Preparation and Characterization of Crystalline Forms A study by Yanagi et al. (2000) focused on the preparation and characterization of different crystalline forms of a related compound. They used X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy for characterization.

2. Contaminants in Synthesis Another research by Błachut et al. (2002) investigated the contaminants present in the synthesis of 4-methoxyamphetamine, identifying several derivatives including those related to the compound .

3. Synthesis of Key Intermediates Wang Yong-mei (2007) conducted a study on the synthesis of key intermediates for antiasthmatic formoterol, including compounds structurally similar to the one mentioned. The study is detailed in this paper.

4. Radioligand Synthesis for PET Imaging Research by Visser et al. (1998) involved the synthesis of a radioligand for positron emission tomography (PET) imaging, contributing to the understanding of pulmonary β2-adrenoceptors.

5. Substituent Effects in Chemical Reactions A study by Ishikawa et al. (2000) explored the substituent effects in the Bischler-Napieralski reaction of aromatic formamides, which has implications for understanding the reactions involving compounds like the one you're interested in. The details can be found in this paper.

6. Biological Screening of Related Compounds Fatima et al. (2013) conducted a study on the synthesis and biological screening of related sulfonamide compounds, which included analyses relevant to the chemical . Their findings are detailed in this publication.

7. Synthesis and Characterization of Derivatives Belova et al. (2017) researched the synthesis and characterization of derivatives of (4-methoxyphenyl)amine and its formamide, contributing to the understanding of related compounds. More information can be found in their study.

Safety And Hazards

The safety information for 4-Methoxybenzylamine indicates that it is dangerous. It can cause severe skin burns and eye damage. Precautionary measures include wearing protective gloves, eye protection, and possibly face protection. In case of contact with skin or eyes, rinse cautiously with water for several minutes1.


Future Directions

As for future directions, the use of 4-Methoxybenzylamine in the synthesis of functionalized organopolyphosphazenes for in vivo applications suggests potential in the field of biotechnology1. Additionally, its use in the synthesis of analogs of myoseverin, 8-azapurine, for their antiproliferative activities indicates potential applications in medicinal chemistry1.


Please note that this is a general analysis based on the components of the compound you mentioned. For a comprehensive analysis of the specific compound, more detailed studies and research would be needed. It’s always recommended to consult with a chemical expert or conduct further research for more accurate information.


properties

IUPAC Name

N-[5-[(1R)-2-[benzyl-[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-hydroxyphenyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4/c1-19(14-20-8-11-23(32-2)12-9-20)28(16-21-6-4-3-5-7-21)17-26(31)22-10-13-25(30)24(15-22)27-18-29/h3-13,15,18-19,26,30-31H,14,16-17H2,1-2H3,(H,27,29)/t19-,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIPPHYOPXCWGQJ-BCHFMIIMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)CC(C3=CC(=C(C=C3)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)OC)N(CC2=CC=CC=C2)C[C@@H](C3=CC(=C(C=C3)O)NC=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50158368
Record name N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

434.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide

CAS RN

1337876-26-2, 2514947-17-0
Record name N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337876262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-((1RS)-2-(Benzyl((1RS)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2514947170
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50158368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(5-((1R)-2-(BENZYL((1R)-2-(4-METHOXYPHENYL)-1-METHYLETHYL)AMINO)-1-HYDROXYETHYL)-2-HYDROXYPHENYL)FORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W31355DMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
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N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
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N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
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N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
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N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide
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N-(5-((1R)-2-(Benzyl((1R)-2-(4-methoxyphenyl)-1-methylethyl)amino)-1-hydroxyethyl)-2-hydroxyphenyl)formamide

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